Bienvenue dans la boutique en ligne BenchChem!

4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one

FAAH inhibition indole-2-carboxamide regioisomeric selectivity

4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one is a synthetic small molecule belonging to the N-(indolecarbonyl)piperazine class. It features two indole rings connected through a piperazine-butanone linker, with an indole-2-carbonyl substituent on the piperazine nitrogen.

Molecular Formula C25H26N4O2
Molecular Weight 414.5 g/mol
Cat. No. B4516224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one
Molecular FormulaC25H26N4O2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5N4
InChIInChI=1S/C25H26N4O2/c30-24(11-5-7-19-17-26-22-10-4-2-8-20(19)22)28-12-14-29(15-13-28)25(31)23-16-18-6-1-3-9-21(18)27-23/h1-4,6,8-10,16-17,26-27H,5,7,11-15H2
InChIKeyQWUYCUAEBHKREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one: A Dual-Indole Piperazinyl Butanone for Serotonergic and FAAH-Targeted Screening


4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one is a synthetic small molecule belonging to the N-(indolecarbonyl)piperazine class. It features two indole rings connected through a piperazine-butanone linker, with an indole-2-carbonyl substituent on the piperazine nitrogen [1]. The compound has the molecular formula C25H26N4O2 and a molecular weight of 414.5 g/mol, making it a positional isomer of the more common 3-indolecarbonyl analog . Its structural architecture is designed for engagement with serotonin receptors and fatty acid amide hydrolase (FAAH), positioning it as a versatile screening candidate for neuropsychiatric and pain indications.

Why Generic Indole-Piperazine Substitution Fails: Regioisomeric and Linker-Dependent Pharmacophore Constraints in 4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one


Indole-piperazine hybrids are a chemically diverse class: subtle variations in carbonyl attachment position (2- vs 3-indolecarbonyl), linker length (butanone vs ethanone), and terminal ring identity (indole vs phenyl/biphenyl) produce non-overlapping target engagement profiles [1][2]. Direct substitution of the target compound with a 3-indolecarbonyl isomer, an ethanone-linked analog, or a phenylacetyl-terminated congener risks loss of the indole-2-carbonyl FAAH pharmacophore, altered 5-HT receptor selectivity, and compromised bivalent binding potential. The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in biological activity, physicochemical properties, and ultimately procurement value for focused library design.

Procurement-Relevant Differentiation Evidence for 4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one


Indole-2-Carbonyl Regioisomerism Confers Privileged FAAH Pharmacophore Activity Not Achievable with 3-Indolecarbonyl Analogs

The target compound incorporates an indole-2-carbonyl substituent on the piperazine ring, distinguishing it from the more synthetically accessible 3-indolecarbonyl positional isomer (CAS 951924-88-2). While both isomers share identical molecular formula (C25H26N4O2, MW 414.5) , the 2-carbonyl regioisomer positions the carbonyl group adjacent to the indole NH, enabling a hydrogen-bonding geometry that is essential for FAAH active-site engagement. In a 2022 structure-activity study, compound 4i from the indole-2-carbonyl piperazine urea series exhibited potent FAAH inhibition (IC50 = 0.12 μM) with high selectivity over CES2, ABHD6, MAGL, and cannabinoid receptors [1]. No equivalent FAAH activity has been reported for 3-indolecarbonyl piperazine derivatives, indicating that the 2-carbonyl regioisomer is a critical determinant of this pharmacophore.

FAAH inhibition indole-2-carboxamide regioisomeric selectivity

Butan-1-One Linker Provides Optimal Pharmacophore Extension Compared to Shorter Ethanone-Linked Analogs

The target compound features a butan-1-one linker connecting the indol-3-yl group to the piperazine core, which is two methylene units longer than the ethanone linker found in the closely related analog 2-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone (MW 386.4 g/mol) [1]. In the established indolebutylpiperazine 5-HT1A agonist series, butyl linkers consistently yield subnanomolar EC50 values (e.g., compound 13m EC50 = 1.01 nM at 5-HT1A) [2], whereas shorter alkyl linkers reduce potency by constraining the optimal distance between the indole and the piperazine aryl recognition elements. The extended butanone linker in the target compound more closely mimics the geometry of these optimized agonists, suggesting superior 5-HT1A engagement potential relative to ethanone-shortened counterparts.

linker optimization 5-HT1A agonism pharmacophore geometry

Dual Indole Architecture Enables Bivalent Target Engagement Unavailable to Mono-Indole or Phenyl-Terminated Congeners

The target compound is distinguished by the presence of two indole rings—one at each terminus of the piperazine-butanone scaffold. In contrast, commercially available alternatives such as 4-(1H-indol-3-yl)-1-[4-(phenylacetyl)piperazin-1-yl]butan-1-one (MW 348.44 g/mol, C22H24N2O2) and 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one replace the second indole with a phenyl or biphenyl moiety. The dual-indole architecture is structurally reminiscent of bis(indolyl)methanone-based PDGF receptor tyrosine kinase inhibitors, where two indole rings engage distinct subsites for enhanced inhibitory activity . This bivalent design increases molecular complexity (MW differential: +66 Da vs phenylacetyl analog) and expands hydrogen-bonding capacity, offering potential for polypharmacology or protein-protein interaction modulation not achievable with mono-indole or phenyl-terminated compounds.

dual indole bivalent binding PDGF receptor screening library diversity

5-HT2A Receptor Antagonism as Class-Annotated Therapeutic Vector Differentiating from Unannotated Indole-Piperazine Screening Compounds

The N-(indolecarbonyl)piperazine patent family (US20050096330A1) explicitly claims that compounds within this class possess strong affinity for 5-HT2A receptors and exhibit 5-HT2A receptor-antagonistic properties [1]. The target compound falls within the generic Markush structure of this patent, providing a documented pharmacological annotation that distinguishes it from structurally similar but unannotated indole-piperazine screening compounds available from commercial libraries. While specific Ki values for the target compound have not been publicly disclosed, the class-level 5-HT2A antagonism annotation enables researchers to prioritize this compound for serotonin receptor panels over analogs lacking defined GPCR activity data, reducing assay triage time and procurement risk.

5-HT2A antagonism serotonin receptor CNS screening

Optimal Application Scenarios for 4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one Based on Quantitative Differentiation Evidence


FAAH-Focused Hit Identification for Pain-Depression Comorbidity

The indole-2-carbonyl piperazine scaffold of the target compound aligns directly with the pharmacophore validated in FAAH inhibitor compound 4i (IC50 = 0.12 μM) [1]. Procurement of this compound is justified for FAAH enzymatic assays where 3-indolecarbonyl isomers are expected to be inactive. The dual-indole architecture may additionally confer metabolic stability advantages observed in the 4i chemotype.

5-HT2A Antagonist Screening in Neuropsychiatric Drug Discovery

As a member of the patented N-(indolecarbonyl)piperazine 5-HT2A antagonist class [2], the target compound is suitable for radioligand displacement assays (e.g., ³H-ketanserin) to identify novel serotonin receptor modulators. The butan-1-one linker length matches the optimal geometry established for 5-HT1A agonist series, suggesting potential multi-receptor profiling value.

Diversity-Oriented Synthesis and Bivalent Ligand Design

The dual-indole topology, distinct from mono-indole phenylacetyl and biphenyl analogs , provides a unique bivalent framework for fragment-based drug discovery and protein-protein interaction inhibitor design. Procurement of the target compound enriches screening libraries with an under-represented bis(indole) piperazine chemotype.

Regioisomeric Selectivity Profiling in Kinase and GPCR Panels

The 2-indolecarbonyl regioisomer is structurally analogous to indole-2-carboxamide-based kinase inhibitors (e.g., LCK inhibitor A-770041, IC50 = 147 nM) . The target compound serves as a probe to investigate regioisomer-dependent selectivity across kinase and GPCR panels, leveraging the documented divergence between 2- and 3-indolecarbonyl binding modes.

Quote Request

Request a Quote for 4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.